molecular formula C18H22N4O3 B2564301 N-(2-oxo-2-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)benzamide CAS No. 2034618-95-4

N-(2-oxo-2-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)benzamide

Cat. No. B2564301
M. Wt: 342.399
InChI Key: YYKDDUBYJUVHEE-UHFFFAOYSA-N
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Description

N-(2-oxo-2-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality N-(2-oxo-2-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-oxo-2-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

Research on compounds structurally related to N-(2-oxo-2-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)benzamide has focused on their synthesis and structural elucidation. For instance, Brbot-Šaranović et al. (2000) reported the synthesis of isomeric enaminones, examining their structures through NMR and X-ray diffractometry, highlighting the importance of intramolecular hydrogen bonds in their stability Brbot-Šaranović et al., 2000.

Antiviral Applications

Hebishy et al. (2020) synthesized novel benzamide-based 5-aminopyrazoles and investigated their anti-influenza A virus activity, identifying compounds with significant antiviral activities against bird flu influenza H5N1 Hebishy et al., 2020.

Antiallergic and Antimicrobial Properties

Research by Nohara et al. (1985) on related 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines demonstrated their antiallergic activity, which was significantly enhanced by specific substituents, showing potential for clinical application Nohara et al., 1985. Additionally, Palkar et al. (2017) designed and synthesized analogs showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells Palkar et al., 2017.

Ligand-Binding Domain Studies

Madauss et al. (2008) described the X-ray crystal structure of a non-steroidal GR agonist in the glucocorticoid ligand-binding domain, providing insights into the molecular interactions and potential therapeutic applications Madauss et al., 2008.

Heterocyclic Synthesis

Mohareb et al. (2004) explored the synthesis of pyrazole, isoxazole, and other derivatives from benzo[b]thiophen-2-yl-hydrazonoesters, demonstrating the versatility of these compounds in producing a wide range of heterocyclic structures Mohareb et al., 2004.

properties

IUPAC Name

N-[2-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17(11-19-18(24)14-6-2-1-3-7-14)21-15-10-20-22(12-15)13-16-8-4-5-9-25-16/h1-3,6-7,10,12,16H,4-5,8-9,11,13H2,(H,19,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKDDUBYJUVHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)benzamide

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